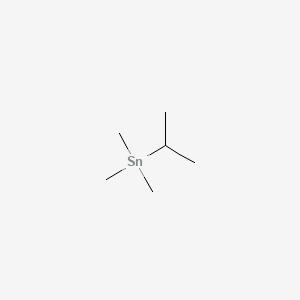
Stannane, trimethyl(1-methylethyl)-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Stannane, trimethyl(1-methylethyl)-, also known as isopropyltrimethyltin, is an organotin compound with the molecular formula C₆H₁₆Sn and a molecular weight of 206.901 g/mol . This compound is characterized by the presence of a tin atom bonded to three methyl groups and one isopropyl group, making it a member of the organotin family.
準備方法
Synthetic Routes and Reaction Conditions
Stannane, trimethyl(1-methylethyl)- can be synthesized through various methods, including stannylation and C-Sn coupling reactions. One common method involves the reaction of alkyl bromides or iodides with hexamethyldistannane in the presence of a catalyst . This reaction is operationally convenient and offers good functional group tolerance, resulting in the formation of trimethylstannanes in good yields.
Industrial Production Methods
Industrial production of stannane, trimethyl(1-methylethyl)- typically involves the use of organotin reagents and catalysts to facilitate the stannylation process. The reaction conditions are optimized to ensure high yields and purity of the final product. The use of advanced techniques such as gas chromatography and mass spectrometry helps in monitoring the reaction progress and ensuring the quality of the compound .
化学反応の分析
Types of Reactions
Stannane, trimethyl(1-methylethyl)- undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form organotin oxides.
Reduction: It can be reduced to form lower oxidation state tin compounds.
Substitution: The methyl and isopropyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in the reactions of stannane, trimethyl(1-methylethyl)- include:
Oxidizing agents: Such as hydrogen peroxide and ozone.
Reducing agents: Such as lithium aluminum hydride and sodium borohydride.
Substitution reagents: Such as halogens and organometallic compounds.
Major Products Formed
The major products formed from the reactions of stannane, trimethyl(1-methylethyl)- depend on the type of reaction and the reagents used. For example:
Oxidation: Organotin oxides.
Reduction: Lower oxidation state tin compounds.
Substitution: Various organotin derivatives with different functional groups.
科学的研究の応用
Stannane, trimethyl(1-methylethyl)- has a wide range of scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential use in drug development and as a therapeutic agent.
Industry: Used in the production of polymers, coatings, and other materials
作用機序
The mechanism of action of stannane, trimethyl(1-methylethyl)- involves its interaction with molecular targets and pathways in biological systems. The compound can bind to proteins and enzymes, affecting their activity and function. The exact molecular targets and pathways involved depend on the specific application and context of use .
類似化合物との比較
Similar Compounds
Some similar compounds to stannane, trimethyl(1-methylethyl)- include:
Stannane, triethyl(1-methylethyl)-: Another organotin compound with similar structural features.
Stannane, trimethyl[[4-(1-methylethyl)-1-cyclohexen-1-yl]methyl]-: A structurally related compound with a cyclohexenyl group.
Uniqueness
Stannane, trimethyl(1-methylethyl)- is unique due to its specific combination of methyl and isopropyl groups bonded to the tin atom. This unique structure imparts distinct chemical and physical properties, making it valuable for various applications in research and industry .
特性
CAS番号 |
3531-46-2 |
|---|---|
分子式 |
C6H16Sn |
分子量 |
206.90 g/mol |
IUPAC名 |
trimethyl(propan-2-yl)stannane |
InChI |
InChI=1S/C3H7.3CH3.Sn/c1-3-2;;;;/h3H,1-2H3;3*1H3; |
InChIキー |
CKDNMBVGKKTLEO-UHFFFAOYSA-N |
正規SMILES |
CC(C)[Sn](C)(C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-(furan-2-ylmethyl)-N-[(7-methyl-2-oxo-1,2-dihydroquinolin-3-yl)methyl]ethanesulfonamide](/img/structure/B14160414.png)
![Propan-2-yl 4-chloro-3-[(chloroacetyl)amino]benzoate](/img/structure/B14160418.png)
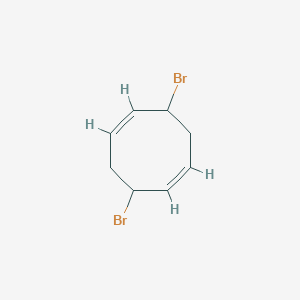

![5-(4-chlorophenyl)-4-[(4-nitrobenzylidene)amino]-4H-1,2,4-triazole-3-thiol](/img/structure/B14160431.png)
![(8Z)-8-[(2E)-(1,3-benzodioxol-5-ylmethylidene)hydrazinylidene]-1,3,7-trimethyl-3,7,8,9-tetrahydro-1H-purine-2,6-dione](/img/structure/B14160459.png)
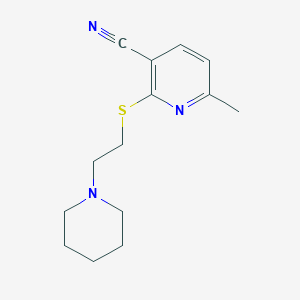
![2-[(2-Methoxyphenyl)amino]-4,6-dimethylpyridine-3-carbonitrile](/img/structure/B14160469.png)
![hexyl 2-amino-1-hexyl-1H-pyrrolo[2,3-b]quinoxaline-3-carboxylate](/img/structure/B14160477.png)
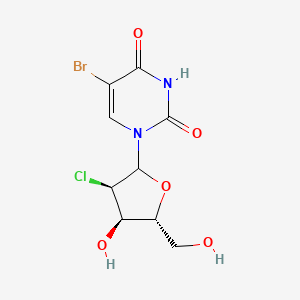
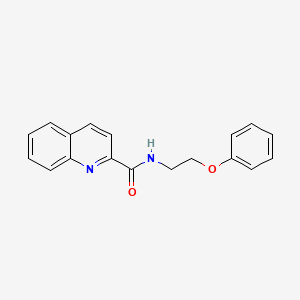
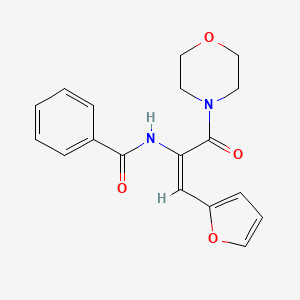

![N'-[2-(4-methoxyphenyl)acetyl]furan-2-carbohydrazide](/img/structure/B14160528.png)
